

Application Notes and Protocols for In Vivo Studies of RG7775

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Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136

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These application notes provide a comprehensive overview and detailed protocols for the in-vivo evaluation of **RG7775** (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin (RG7388). **RG7775** is a promising therapeutic agent for tumors with wild-type TP53, such as neuroblastoma.

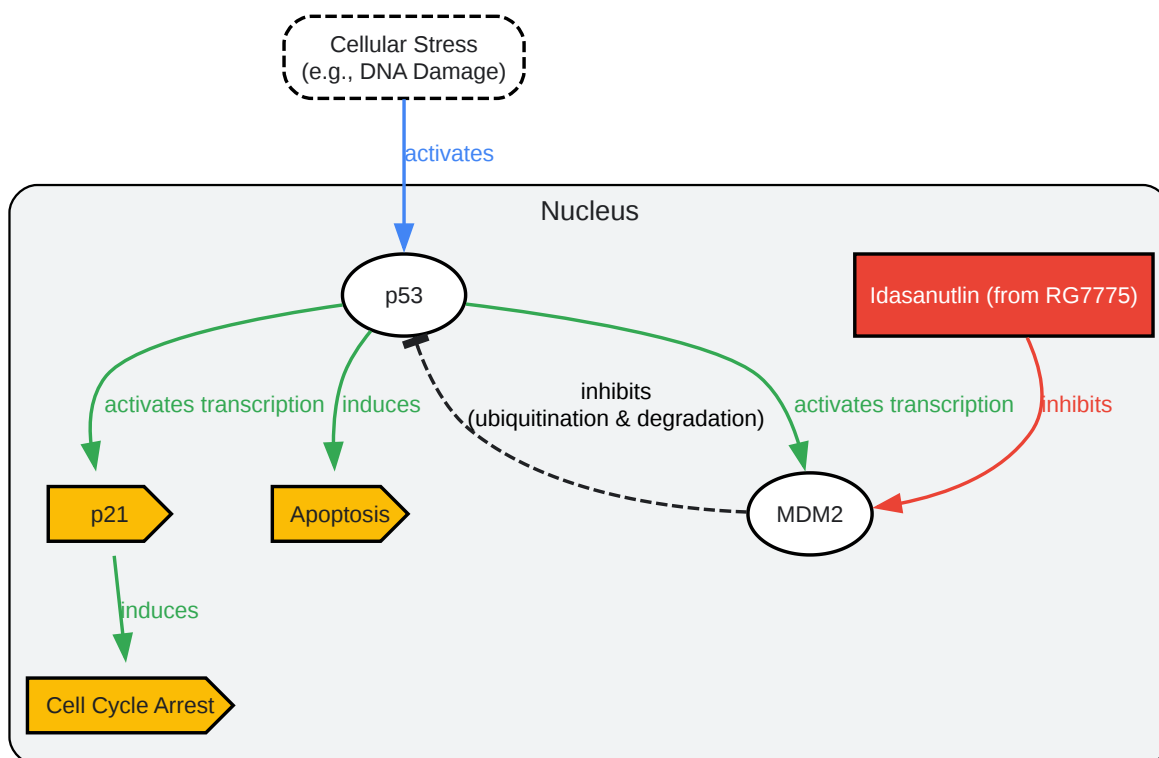
Mechanism of Action

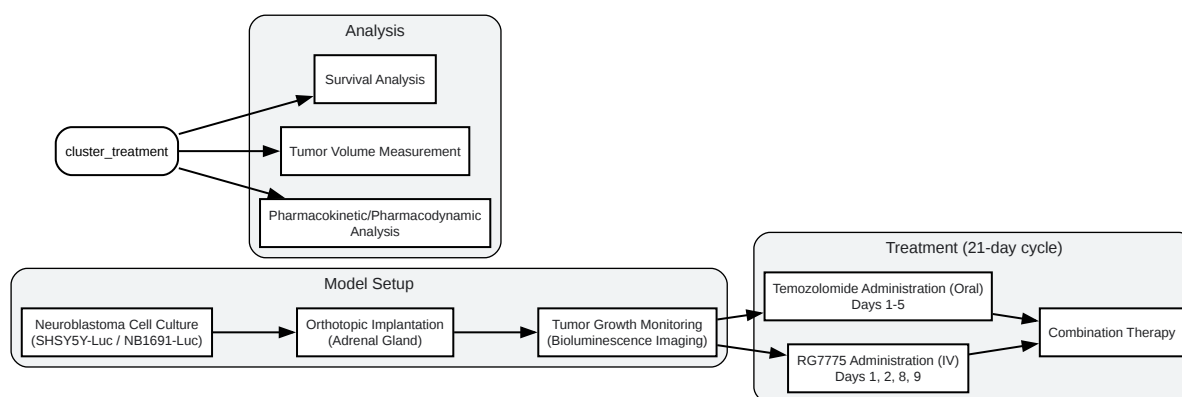
RG7775 is a pegylated intravenous prodrug that is rapidly converted in the blood to its active form, idasanutlin. Idasanutlin is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2 at the p53-binding pocket, it blocks the negative regulatory effects of MDM2 on p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in tumor cells with functional p53.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathway

The therapeutic effect of **RG7775** is mediated through the activation of the p53 signaling pathway. Under normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and keeping its levels low. In cancer cells with wild-type TP53, overexpression of MDM2 can lead to excessive p53 degradation, thereby promoting tumor cell survival. By inhibiting the MDM2-p53 interaction, idasanutlin allows for the accumulation and activation of p53, which can then transcriptionally activate its downstream

target genes, such as p21 (CDKN1A) and MIC-1 (GDF15), leading to cell cycle arrest and apoptosis.^[1]^[2]





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References

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- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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